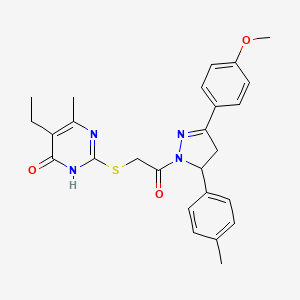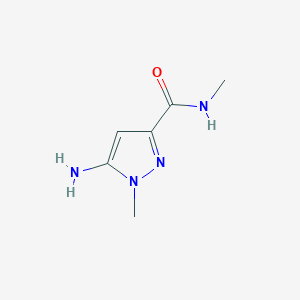![molecular formula C26H26N4O2S B2696055 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1243021-18-2](/img/no-structure.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Biological Activity
Research on structurally similar compounds demonstrates advancements in synthesis methods and the exploration of biological activities. For example, the synthesis of novel piperidine derivatives has been reported, highlighting efficient methodologies for creating complex molecules with potential therapeutic benefits, including anti-angiogenic properties and DNA cleavage abilities (Vijayakumar, Karthikeyan, & Sarveswari, 2014; Kambappa et al., 2017). These studies open pathways for the development of new therapeutic agents targeting specific biological processes.
Antimicrobial and Anticancer Agents
Compounds with thienopyrimidin structures have been explored for their antimicrobial activities. The synthesis of new pyridothienopyrimidines and related compounds has shown potential in antimicrobial applications, suggesting that similar compounds could be developed as antimicrobial or anticancer agents, leveraging the structural basis for specific interactions with biological targets (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Novel Heterocyclic Compounds
The research also emphasizes the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. Tetrahydrobenzothienopyrimidine derivatives, for example, have been synthesized under various conditions, showcasing the versatility of such compounds in creating diverse molecular architectures with potential application in drug development and materials science (Abdalha et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(1-phenylethyl)piperidine-3-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "ethyl chloroformate", "phenethylamine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. React 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide to form 4-chloro-2-nitro-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "b. Reduce the nitro group using palladium on carbon and hydrogen gas to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "c. Protect the amino group using acetic anhydride and sodium acetate in dichloromethane to form 4-acetamido-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "d. Hydrolyze the acetamide group using hydrochloric acid to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "e. Decarboxylate the carboxylic acid group using sodium hydroxide in methanol to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid", "a. React 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with piperidine in the presence of triethylamine and ethyl chloroformate in dichloromethane to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid.", "Step 3: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide", "a. React 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with phenethylamine in the presence of triethylamine and N,N-dimethylformamide to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide." ] } | |
Número CAS |
1243021-18-2 |
Fórmula molecular |
C26H26N4O2S |
Peso molecular |
458.58 |
Nombre IUPAC |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17(18-9-4-2-5-10-18)27-24(31)20-13-8-14-30(15-20)26-28-22-21(19-11-6-3-7-12-19)16-33-23(22)25(32)29-26/h2-7,9-12,16-17,20H,8,13-15H2,1H3,(H,27,31)(H,28,29,32) |
Clave InChI |
WEMJKTWQANYJAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



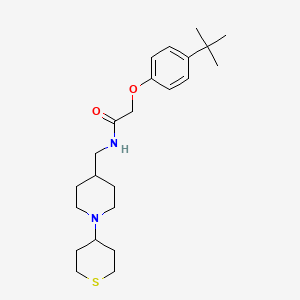
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
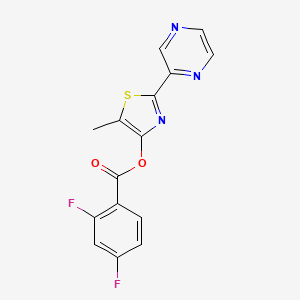
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
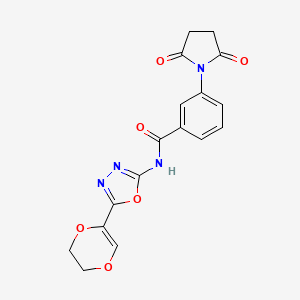
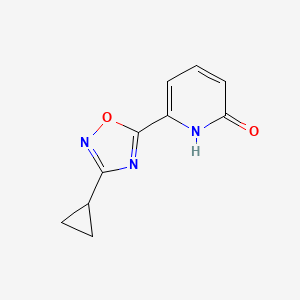
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)
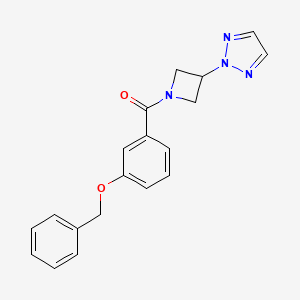
![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
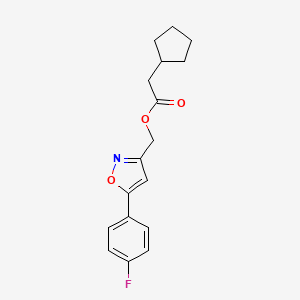
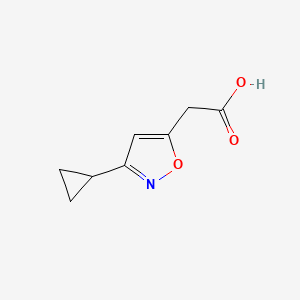
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
